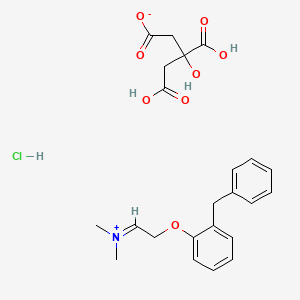

(2-(2-Benzylphenoxy)ethyl)dimethylammonium dihydrogen citrate hydrochloride

Description

(2-(2-Benzylphenoxy)ethyl)dimethylammonium dihydrogen citrate hydrochloride, also known as diphenhydramine citrate (CAS: 88637-37-0), is the citrate salt form of diphenhydramine, a first-generation antihistamine. Its molecular formula is C23H29NO8, comprising a dimethylammonium group linked to a 2-benzylphenoxyethyl moiety, with a dihydrogen citrate counterion. This formulation enhances solubility and reduces gastric irritation compared to the hydrochloride salt . It is widely used in pharmaceuticals for allergy relief and as a sleep aid, adhering to regulatory standards such as USP and EMA .

Properties

CAS No. |

71720-57-5 |

|---|---|

Molecular Formula |

C23H28ClNO8 |

Molecular Weight |

481.9 g/mol |

IUPAC Name |

2-(2-benzylphenoxy)ethylidene-dimethylazanium;3-carboxy-3,5-dihydroxy-5-oxopentanoate;hydrochloride |

InChI |

InChI=1S/C17H20NO.C6H8O7.ClH/c1-18(2)12-13-19-17-11-7-6-10-16(17)14-15-8-4-3-5-9-15;7-3(8)1-6(13,5(11)12)2-4(9)10;/h3-12H,13-14H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H/q+1;;/p-1 |

InChI Key |

RVEQCNZXBCZWLR-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](=CCOC1=CC=CC=C1CC2=CC=CC=C2)C.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Benzylphenoxy)ethyl)dimethylammonium dihydrogen citrate hydrochloride involves multiple steps. The primary synthetic route includes the reaction of 2-benzylphenol with ethylene oxide to form 2-(2-benzylphenoxy)ethanol. This intermediate is then reacted with dimethylamine to produce (2-(2-benzylphenoxy)ethyl)dimethylamine. Finally, the compound is treated with citric acid and hydrochloric acid to yield (2-(2-Benzylphenoxy)ethyl)dimethylammonium dihydrogen citrate hydrochloride .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2-(2-Benzylphenoxy)ethyl)dimethylammonium dihydrogen citrate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The compound is prone to substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized phenolic derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in several therapeutic areas:

- Antimicrobial Activity : Research indicates that quaternary ammonium compounds exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 32 µg/mL in related compounds .

- Cytotoxicity : Preliminary investigations suggest that this compound may possess selective cytotoxic effects against cancer cell lines, potentially making it a candidate for anticancer drug development. In vitro studies have reported IC50 values in the low micromolar range for similar compounds .

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase, which is relevant for neurodegenerative diseases .

Agricultural Applications

Quaternary ammonium compounds are often utilized as herbicides and fungicides. The specific compound's surfactant properties can enhance the efficacy of agricultural formulations by improving the dispersion and penetration of active ingredients into plant tissues.

- Herbicidal Efficacy : Studies have indicated that formulations containing this compound can effectively control weed growth by disrupting cellular processes in plants .

Materials Science

The surfactant properties of (2-(2-Benzylphenoxy)ethyl)dimethylammonium dihydrogen citrate hydrochloride make it suitable for applications in materials science, particularly in the formulation of coatings and emulsions.

- Coating Formulations : Its ability to reduce surface tension can be exploited in developing coatings that require enhanced adhesion and durability .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various quaternary ammonium compounds, including derivatives similar to (2-(2-Benzylphenoxy)ethyl)dimethylammonium dihydrogen citrate hydrochloride. Results indicated that structural modifications could significantly enhance antimicrobial potency, with some derivatives showing activity against resistant strains of bacteria .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro assays conducted on human cancer cell lines demonstrated that compounds with similar structures exhibited significant cytotoxicity. The study highlighted the potential for these compounds to induce apoptosis through mitochondrial pathways, suggesting a mechanism for their anticancer effects .

Summary of Biological Activities

Mechanism of Action

The mechanism of action of (2-(2-Benzylphenoxy)ethyl)dimethylammonium dihydrogen citrate hydrochloride involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to the desired biological or chemical effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

Phenyramidol Hydrochloride (CAS: 326-43-2)

- Structure: Contains a benzylphenoxyethylamine backbone with a hydroxyl group substitution.

- Key Differences : The absence of a citrate counterion and the presence of a hydroxyl group alter its solubility and metabolic pathway. Phenyramidol is primarily used as a muscle relaxant, unlike the antihistaminic activity of diphenhydramine .

- Regulatory Status : Available as a pharmaceutical impurity standard (MM3188.00), indicating its role in quality control during manufacturing .

Bromazine Hydrochloride (CAS: 118-23-0)

- Structure : Brominated analog of diphenhydramine, with a bromine atom on the benzyl ring.

- Key Differences: The bromine substitution increases molecular weight (C17H21BrClNO) and may enhance receptor binding affinity. Bromazine is used in allergy management but has a longer half-life than diphenhydramine .

- Applications: Listed as a pharmaceutical impurity standard (Product No. 62881), highlighting its significance in detecting manufacturing byproducts .

4-((2-(Methylamino)ethoxy)methyl)benzonitrile Hydrochloride

- Structure: Features a benzonitrile group and methylamino-ethoxy chain.

- Key Differences : The benzonitrile moiety introduces polar characteristics, improving blood-brain barrier penetration. This compound is a reference standard for antipsychotic drug analysis, unlike diphenhydramine’s antihistaminic use .

Counterion Variants

Diphenhydramine Hydrochloride (CAS: 147-24-0)

- Structure : Shares the same cationic core as the citrate salt but uses a chloride counterion.

- Key Differences : The hydrochloride form has higher aqueous solubility but is associated with increased gastric irritation. Pharmacokinetic studies show faster absorption compared to the citrate form .

Phenyramidol Salicylate (CAS: 1235-07-0)

Pharmacological and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Counterion | Key Substituents | Primary Application |

|---|---|---|---|---|---|

| Diphenhydramine Citrate | 88637-37-0 | C23H29NO8 | Dihydrogen citrate | Benzylphenoxyethyl | Allergy relief, sedation |

| Diphenhydramine Hydrochloride | 147-24-0 | C17H21NO·HCl | Hydrochloride | Benzylphenoxyethyl | Allergy relief |

| Phenyramidol Hydrochloride | 326-43-2 | C16H20ClNO2 | Hydrochloride | Hydroxyl, benzylphenoxy | Muscle relaxant |

| Bromazine Hydrochloride | 118-23-0 | C17H21BrClNO | Hydrochloride | Bromine, benzylphenoxy | Allergy management |

| Phenyramidol Salicylate | 1235-07-0 | C23H25NO5 | Salicylate | Hydroxyl, benzylphenoxy | Pain and inflammation |

Solubility and Stability :

- Citrate salts (e.g., diphenhydramine citrate) exhibit moderate solubility in water (≈50 mg/mL) but superior stability in solid formulations compared to hydrochloride salts .

- Hydrochloride salts (e.g., phenyramidol HCl) have higher solubility (≈100 mg/mL) but may crystallize under acidic conditions, affecting bioavailability .

Biological Activity

(2-(2-Benzylphenoxy)ethyl)dimethylammonium dihydrogen citrate hydrochloride, a quaternary ammonium compound, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological effects, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a benzylphenoxy group attached to a dimethylammonium moiety, contributing to its amphiphilic nature. This property is essential for its interaction with biological membranes and potential therapeutic applications.

The biological activity of (2-(2-Benzylphenoxy)ethyl)dimethylammonium dihydrogen citrate hydrochloride can be attributed to several mechanisms:

- Membrane Disruption : The amphiphilic nature allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to cell lysis.

- Antimicrobial Activity : Studies indicate that quaternary ammonium compounds exhibit significant antimicrobial properties, likely through the disruption of microbial cell membranes.

- Cytotoxic Effects : There is evidence suggesting that this compound may induce apoptosis in certain cancer cell lines by activating specific signaling pathways.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Membrane Integrity | Disrupts lipid bilayers |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that (2-(2-Benzylphenoxy)ethyl)dimethylammonium dihydrogen citrate hydrochloride exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both organisms, indicating its potential as a disinfectant agent in clinical settings.

- Cytotoxicity in Cancer Research : In vitro studies on human breast cancer cell lines revealed that treatment with the compound resulted in a 50% reduction in cell viability at concentrations of 25 µM. Flow cytometry analyses indicated an increase in early apoptotic cells, suggesting that the compound may activate apoptotic pathways.

- Membrane Disruption Studies : Research utilizing fluorescence microscopy showed that the compound caused significant morphological changes in bacterial cells, supporting the hypothesis of membrane disruption as a primary mechanism of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.